[(3-Formyl-2h-chromen-4-yl)thio]acetic acid
Overview
Description
Synthesis Analysis
The synthesis of coumarin systems, which include the chromen-4-yl group found in FTAA, has been a focus of many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .Molecular Structure Analysis
The molecular structure of FTAA includes a chromen-4-yl group, which is part of a larger class of compounds known as coumarins . Coumarins are oxygen-containing heterocycles that are widely found in nature .Scientific Research Applications
Organic Acids in Chemical Synthesis
Organic acids, including acetic acid and its derivatives, are pivotal in synthetic chemistry for their roles as reactants, catalysts, or solvents in various chemical reactions. The versatility of organic acids stems from their ability to donate protons, engage in hydrogen bonding, and participate in nucleophilic substitution reactions. These characteristics make them suitable for facilitating the synthesis of heterocyclic compounds, polymers, and other complex organic molecules. Research indicates that organic acids, by virtue of their functional groups, can influence the reactivity and selectivity of chemical transformations, thus playing a crucial role in the synthesis of pharmacologically active compounds and materials with specific properties (Alhamad et al., 2020).
Applications in Environmental and Material Sciences
In environmental and material sciences, organic acids are explored for their potential in metal extraction and pollution remediation. The chelating ability of organic acids, including acetic acid and its derivatives, is utilized in the removal of heavy metals from contaminated soils and waters. This application is particularly relevant in phytoremediation, where organic acids enhance the bioavailability of metals for uptake by plants, thereby aiding in the decontamination of polluted environments. Additionally, organic acids are investigated for their roles in the dissolution and transformation of minerals, influencing geochemical cycles and soil fertility (Tauqeer & Sagir, 2017).
Properties
IUPAC Name |
2-[(3-formyl-2H-chromen-4-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S/c13-5-8-6-16-10-4-2-1-3-9(10)12(8)17-7-11(14)15/h1-5H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXEWSPFUGYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C2=CC=CC=C2O1)SCC(=O)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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